molecular formula C14H16F3N3O2 B2979146 N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide CAS No. 2415553-61-4

N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide

カタログ番号 B2979146
CAS番号: 2415553-61-4
分子量: 315.296
InChIキー: PWJJSUUWIHEBJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide, also known as AZD6738, is a small molecule inhibitor that targets the enzyme Ataxia-Telangiectasia and Rad3-related protein (ATR). ATR is a crucial component of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA damaging agents. In

作用機序

N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide inhibits the kinase activity of ATR, which is a key component of the DNA damage response pathway. ATR is activated in response to DNA damage, and its inhibition sensitizes cancer cells to DNA damaging agents by preventing the repair of damaged DNA. Additionally, ATR inhibition can lead to replication stress, which can cause cancer cells to undergo cell death.
Biochemical and Physiological Effects
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit ATR kinase activity, induce replication stress, and sensitize cancer cells to DNA damaging agents. Additionally, N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of ATR kinase activity, and its activity has been extensively characterized in preclinical models of cancer. Additionally, N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for use in animal models. However, there are also some limitations to its use. For example, it may not be suitable for use in certain cancer types, and its efficacy may be influenced by factors such as tumor heterogeneity and the presence of DNA repair defects.

将来の方向性

There are several future directions for the use of N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide in cancer research. One potential application is in combination with immunotherapy, as ATR inhibition has been shown to enhance the immune response to cancer cells. Additionally, N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide may be useful in combination with other DNA damaging agents, such as PARP inhibitors. Finally, the development of biomarkers to predict response to ATR inhibition may help to identify patients who are most likely to benefit from this treatment.

合成法

The synthesis of N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide involves a multi-step process that starts with the reaction of 4-(Trifluoromethyl)pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-Boc-3-aminomethylazetidine to give the corresponding amide. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is reacted with oxalyl chloride to form the corresponding acid chloride. Finally, this is reacted with 2-oxolaneamine to give N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide.

科学的研究の応用

N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide has been extensively studied in preclinical models of cancer, and its potential as a therapeutic agent is being explored in clinical trials. It has been shown to sensitize cancer cells to DNA damaging agents such as radiation and chemotherapy, and to enhance the efficacy of these treatments. Additionally, N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide has been shown to have activity against a range of cancer types, including lung, breast, and ovarian cancer.

特性

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)9-3-4-18-12(6-9)20-7-10(8-20)19-13(21)11-2-1-5-22-11/h3-4,6,10-11H,1-2,5,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJJSUUWIHEBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。